Cas no 2248306-22-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate structure
2248306-22-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate
CAS No:2248306-22-9
MF:C22H27NO4
MW:369.45408654213
CID:6173288
PubChem ID:165979253
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248306-22-9
    • EN300-6521013
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate
    • Inchi: 1S/C22H27NO4/c1-4-21(2,3)14-9-11-22(12-10-14)13-17(22)20(26)27-23-18(24)15-7-5-6-8-16(15)19(23)25/h5-8,14,17H,4,9-13H2,1-3H3
    • InChI Key: DSFXQRNVSZRADS-UHFFFAOYSA-N
    • SMILES: O(C(C1CC21CCC(C(C)(C)CC)CC2)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 369.19400834g/mol
  • Monoisotopic Mass: 369.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6521013-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate
2248306-22-9 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate (CAS No: 2248306-22-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate, identified by its CAS number 2248306-22-9, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic structure combines an isoindole moiety with a dioxo group, creating a framework that has garnered significant attention due to its potential biological activities and synthetic utility.

At the heart of this compound lies its unique spirocyclic core, which is formed by the spiro connection between a cyclopentane ring and an octane chain. The presence of the 1,3-dioxo group introduces electrophilic centers, making it a versatile intermediate for further functionalization. Additionally, the 6-(2-methylbutan-2-yl) substituent adds steric bulk and may influence the compound's solubility and metabolic stability, factors that are crucial in drug development.

Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in designing novel therapeutic agents. Spirocycles are known for their rigid conformational constraints, which can improve binding affinity and selectivity at biological targets. The isoindole scaffold, in particular, has been explored for its potential applications in anticancer and antimicrobial therapies. The 1,3-dioxo functionality further enhances its pharmacological profile by enabling interactions with various biological receptors and enzymes.

In the context of contemporary research, this compound has been investigated for its interactions with enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. Studies have suggested that the spirocyclic structure may modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory responses. The 6-(2-methylbutan-2-yl) substituent appears to enhance the compound's ability to penetrate biological membranes, improving its bioavailability.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. The spirocyclic core is typically formed through a cyclization reaction between an appropriately substituted diene and a ketone or aldehyde. The introduction of the 1,3-dioxo group often involves oxidation reactions using reagents such as selenium dioxide or manganese dioxide. The final step involves the attachment of the 6-(2-methylbutan-2-yl) group through a nucleophilic substitution or coupling reaction.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for further derivatization, enabling chemists to explore a wide range of structural variations. This flexibility is particularly valuable in drug discovery programs where high-throughput screening is employed to identify lead compounds with desired pharmacological properties.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding mode of this compound at various biological targets. These studies have revealed that the spirocyclic structure provides optimal positioning for key pharmacophoric groups, enhancing interactions with receptors and enzymes. The 1,3-dioxo group is particularly important for forming hydrogen bonds and hydrophobic interactions, while the 6-(2-methylbutan-2-yl) substituent helps stabilize the molecule in solution.

The pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-methylbutan-2-y l)spiro[2.5]octane -1-carboxylate has been evaluated through preclinical studies. These investigations have shown that the compound exhibits moderate solubility in water and oil-based media, suggesting good oral bioavailability. Additionally, preliminary toxicity studies indicate that it is well-tolerated at therapeutic doses, although further research is needed to fully understand its safety profile.

In conclusion, 1 ,3 -dioxo - 2 ,3 -dihydro - 1 H - isoindol - 2 - yl 6 -( 2 -methylbutan - 2 - yl )spiro[ 2 .5 ] octane - 1 -carboxylate ( CAS No: 2248306 -22 -9 ) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for designing novel therapeutic agents. As research continues to uncover new applications for spirocyclic compounds, this molecule is likely to play an important role in future drug discovery efforts.

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